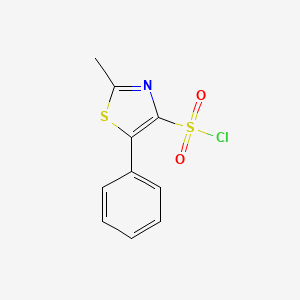

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride

Vue d'ensemble

Description

“2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C10H8ClNO2S2 . It is a derivative of thiazole, a five-membered ring compound containing two hetero atoms .

Molecular Structure Analysis

The molecular structure of “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” is characterized by a thiazole ring, which is a five-membered ring containing two hetero atoms . The resonance of the tertiary carbon C2 of the thiazole ring is observed in a lower field (153.5–155.1 ppm) than the signal of the quaternary carbon C4 (143.6–150.1 ppm) .

Applications De Recherche Scientifique

Synthetic Chemistry Applications

"2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" serves as an efficient electrophilic reagent capable of undergoing nucleophilic substitution reactions. Its chlorination and subsequent reaction with amines to build sulfonamides highlight its versatility in regioselective synthesis of trisubstituted 1,3-thiazoles. The nature of nucleophiles strongly influences the regiochemistry of these reactions, demonstrating its utility in synthesizing previously unknown 1,3-thiazole derivatives (Turov, Vinogradova, & Brovarets, 2014).

Corrosion Inhibition

Derivatives of "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" have been studied as corrosion inhibitors for cast iron-carbon alloy in acidic environments. These derivatives, especially Poly[2-(2-(4-methylthiazol-2-yl)hydrazinyl)-4-methyl-5-((4-((4-(diazenyl)phenyl)sulfonyl)phenyl)diazenyl)thiazole], show high corrosion inhibition efficiency, with protection capacities reaching up to 97.8% at certain concentrations. The compounds act as mixed-type inhibitors, adhering to the alloy surface via both chemical and physical adsorption (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).

Antimicrobial Activity

Novel heterocyclic compounds incorporating "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" have shown promising results as antimicrobial agents. These compounds, synthesized through various reactions involving N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, displayed significant antibacterial and antifungal activities, underscoring their potential in developing new antimicrobial drugs (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Material Science

In the realm of material science, "2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride" derivatives have been explored for their photophysical properties. These studies focus on the effects of sulfur-containing functional groups on the electronic structures of thiazoles, revealing insights into how oxidation of divalent sulfur atoms can adjust the energy levels of the lowest unoccupied molecular orbitals (LUMOs). Such investigations contribute to the development of fluorescent molecules for various applications, including sensing hazardous compounds and metals, and biomolecular sciences (Murai, Furukawa, & Yamaguchi, 2018).

Orientations Futures

The future directions for research on “2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride” and other thiazole derivatives could include further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the wide range of biological activities exhibited by thiazole derivatives, they may have potential applications in the development of new therapeutic agents .

Propriétés

IUPAC Name |

2-methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2S2/c1-7-12-10(16(11,13)14)9(15-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNISBPRUHTOPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=CC=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-phenyl-1,3-thiazole-4-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triiodothyronine-[13C6] hydrochloride (L-Liothyronine; T3)](/img/structure/B1429357.png)

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B1429366.png)

![Cyclohexanamine,4-[4-(cyclopropylmethyl)-1-piperazinyl]-,hydrochloride,trans-](/img/structure/B1429367.png)

![5-bromo-N-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1429372.png)

![4,4,5,5-Tetramethyl-2-[4-(4-methylphenyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1429376.png)

![6-Chlorospiro[chroman-2,4'-piperidine] hydrochloride](/img/structure/B1429377.png)